molecular formula C10H16O5 B563329 [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate CAS No. 1185147-99-2

[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate

Cat. No.: B563329
CAS No.: 1185147-99-2
M. Wt: 222.27
InChI Key: CWUSSQJYTJBVNJ-LIJFRPJRSA-N
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Description

[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate is a deuterated compound, which means it contains deuterium atoms instead of hydrogen atoms. Deuterium is a stable isotope of hydrogen with one proton and one neutron. This compound is often used in scientific research due to its unique properties, such as increased stability and altered reaction kinetics compared to its non-deuterated counterparts.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate typically involves the esterification of 3-oxobutanoic acid with a deuterated alcohol. The reaction is usually carried out in the presence of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified using techniques like distillation or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors and continuous flow systems. The use of deuterated reagents and solvents ensures the incorporation of deuterium atoms into the final product. Quality control measures, such as nuclear magnetic resonance (NMR) spectroscopy, are employed to verify the deuterium content and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the acetyloxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles such as hydroxide ions (OH⁻) or amines (RNH₂) can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Compounds with new functional groups replacing the acetyloxy group.

Scientific Research Applications

[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate has various applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies and kinetic isotope effect experiments.

    Biology: Employed in metabolic studies to trace biochemical pathways and understand enzyme mechanisms.

    Medicine: Investigated for its potential use in drug development, particularly in improving the pharmacokinetic properties of pharmaceuticals.

    Industry: Utilized in the production of deuterated solvents and reagents for analytical and synthetic purposes.

Mechanism of Action

The mechanism of action of [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate involves its interaction with molecular targets through various pathways. The presence of deuterium atoms can alter the compound’s binding affinity and reaction kinetics, leading to different biological and chemical effects compared to non-deuterated analogs. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    [2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate: is similar to other deuterated esters and ketones, such as:

Uniqueness

The uniqueness of this compound lies in its specific deuterium labeling pattern, which provides distinct advantages in stability and reaction kinetics. This makes it particularly valuable in research applications where precise isotopic labeling is required.

Properties

IUPAC Name

[2-acetyloxy-3,3,3-trideuterio-2-(trideuteriomethyl)propyl] 3-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16O5/c1-7(11)5-9(13)14-6-10(3,4)15-8(2)12/h5-6H2,1-4H3/i3D3,4D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CWUSSQJYTJBVNJ-LIJFRPJRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)OCC(C)(C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(COC(=O)CC(=O)C)(C([2H])([2H])[2H])OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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